molecular formula C6H8F6O2 B11755590 1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane

1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane

Cat. No.: B11755590
M. Wt: 226.12 g/mol
InChI Key: KURIPTHAZOPONO-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane is a fluorinated organic compound with the molecular formula C5H6F6O2. It is known for its unique chemical properties, including high thermal stability and low reactivity, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane can be synthesized through the reaction of formaldehyde (CAS number 50-00-0) with 2,2,2-trifluoroethanol (CAS number 75-89-8) under controlled conditions . The reaction typically involves the use of a catalyst and is carried out at elevated temperatures and pressures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes the purification of raw materials, reaction monitoring, and product isolation to achieve the desired quality and consistency .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, although these are less common due to its stability.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the fluorine atoms is replaced by another nucleophile.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while substitution reactions can produce a variety of fluorinated compounds .

Scientific Research Applications

1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in various chemical processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane is unique due to its specific molecular structure, which imparts high thermal stability and low reactivity. This makes it particularly valuable in applications requiring robust and inert compounds .

Properties

Molecular Formula

C6H8F6O2

Molecular Weight

226.12 g/mol

IUPAC Name

1,1,1-trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane

InChI

InChI=1S/C6H8F6O2/c7-5(8,9)3-13-1-2-14-4-6(10,11)12/h1-4H2

InChI Key

KURIPTHAZOPONO-UHFFFAOYSA-N

Canonical SMILES

C(COCC(F)(F)F)OCC(F)(F)F

Origin of Product

United States

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